2-(5-Aminohexyl)furan
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Overview
Description
2-(5-Aminohexyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with an aminohexyl group. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminohexyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 5-aminohexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminohexyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aminohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Primary and secondary amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(5-Aminohexyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-(5-Aminohexyl)furan involves its interaction with specific molecular targets and pathways. The aminohexyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A versatile furan derivative used in polymer synthesis.
2,5-Dimethylfuran (DMF): Known for its potential as a biofuel.
Furfuryl Alcohol: Used in the production of resins and polymers.
Uniqueness
2-(5-Aminohexyl)furan stands out due to its unique aminohexyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-(furan-2-yl)hexan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-9H,2-3,5-6,11H2,1H3 |
InChI Key |
USHYOUHIULPRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC1=CC=CO1)N |
Origin of Product |
United States |
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